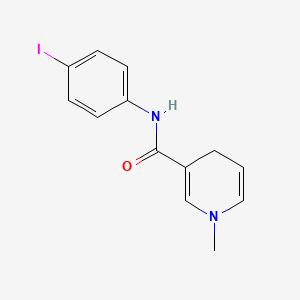

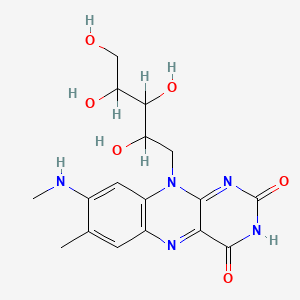

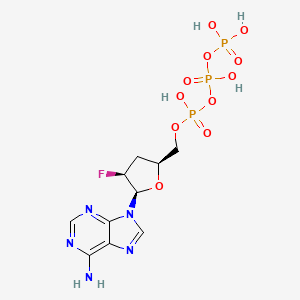

5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one

Overview

Description

5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one is a chemical compound known for its unique structure and properties It is a derivative of quinolinone, a class of compounds that are widely studied for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one involves several steps. One common method includes the reduction of 5-(2-nitro-1-hydroxybutyl)-8-hydroxyquinolin-2-one. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to prevent over-reduction and to maintain the integrity of the quinolinone ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amino-substituted quinolinones, and various alkylated or acylated derivatives .

Scientific Research Applications

5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the treatment of respiratory diseases.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

5-(2-amino-1-hydroxybutyl)-8-hydroxycarbostyril: A major metabolite of procaterol with similar structural features.

2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles: Compounds with similar functional groups and biological activities.

Uniqueness

5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one is unique due to its specific substitution pattern on the quinolinone ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name |

5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-9(14)13(18)8-3-5-10(16)12-7(8)4-6-11(17)15-12/h3-6,9,13,16,18H,2,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWVJRLGSQVYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90979711 | |

| Record name | 5-(2-Amino-1-hydroxybutyl)quinoline-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63483-95-4 | |

| Record name | Desisopropylprocaterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063483954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Amino-1-hydroxybutyl)quinoline-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the relationship between desisopropylprocaterol and the beta-adrenoceptor system?

A: Desisopropylprocaterol acts as a beta-adrenoceptor agonist, meaning it binds to and activates these receptors. [] In studies using guinea pig taenia caecum, desisopropylprocaterol demonstrated an intrinsic activity of 0.95 ± 0.03 compared to the full agonist isoprenaline. [] This suggests a high efficacy in activating beta-adrenoceptors, although slightly less potent than isoprenaline. Interestingly, research suggests that desisopropylprocaterol might interact with fewer spare receptors compared to isoprenaline in this specific smooth muscle tissue. []

Q2: How is desisopropylprocaterol metabolized in living organisms?

A: Studies in rats, dogs, and humans reveal a consistent metabolic pathway for desisopropylprocaterol. [, ] It undergoes phase II metabolism, primarily forming conjugates with glucuronic acid and sulfate. [, ] This conjugation process typically results in more water-soluble metabolites, facilitating their excretion. Notably, desisopropylprocaterol itself is a metabolite of procaterol, formed through deisopropylation. []

Q3: Could you elaborate on the significance of the "spare receptor" concept in relation to desisopropylprocaterol's action?

A: The concept of "spare receptors" implies that a maximal response can be achieved even when only a fraction of the total receptor population is occupied by an agonist. Research indicates that while isoprenaline, a full agonist, appears to utilize spare receptors in guinea pig taenia caecum, desisopropylprocaterol does not demonstrate the same level of interaction with these spare receptors. [] This suggests that a higher proportion of receptors might need to be occupied by desisopropylprocaterol to achieve a similar maximal response compared to isoprenaline in this specific tissue.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)

![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)